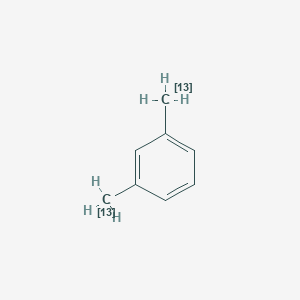

m-Xylene-dimethyl-13C2

説明

1,3-Di((113C)methyl)benzene, also known as 1,3-dimethylbenzene or meta-xylene, is an aromatic hydrocarbon with the molecular formula C8H10. It is one of the three isomers of dimethylbenzene, where the two methyl groups are positioned at the 1 and 3 positions on the benzene ring. This compound is commonly found in petroleum and coal tar and is used in various industrial applications .

準備方法

Synthetic Routes and Reaction Conditions

1,3-Di((113C)methyl)benzene can be synthesized through several methods, including:

Friedel-Crafts Alkylation: This involves the alkylation of benzene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Catalytic Reforming: This industrial process involves the catalytic reforming of naphtha, which produces a mixture of xylene isomers, including 1,3-dimethylbenzene.

Industrial Production Methods

The industrial production of 1,3-dimethylbenzene primarily involves the catalytic reforming of petroleum naphtha. The resulting mixture of xylene isomers is then separated through fractional distillation and crystallization processes .

化学反応の分析

Types of Reactions

1,3-Di((113C)methyl)benzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This includes nitration, sulfonation, halogenation, and Friedel-Crafts alkylation/acylation.

Oxidation: The methyl groups can be oxidized to form 1,3-dimethylbenzene-2,4-dicarboxylic acid.

Common Reagents and Conditions

Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like FeCl3 or AlCl3.

Major Products

Nitration: Produces 1,3-dimethyl-2-nitrobenzene.

Oxidation: Produces 1,3-dimethylbenzene-2,4-dicarboxylic acid.

科学的研究の応用

1,3-Di((113C)methyl)benzene has various applications in scientific research, including:

作用機序

The mechanism of action of 1,3-dimethylbenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the methyl groups activate the benzene ring, making it more reactive towards electrophiles . The inductive and conjugative effects of the methyl groups influence the reactivity and orientation of the substitution reactions .

類似化合物との比較

1,3-Di((113C)methyl)benzene can be compared with other similar compounds, such as:

1,2-Dimethylbenzene (o-xylene): The methyl groups are adjacent, leading to different reactivity and physical properties.

1,4-Dimethylbenzene (p-xylene): The methyl groups are opposite each other, resulting in unique chemical behavior.

The uniqueness of 1,3-dimethylbenzene lies in its meta-configuration, which affects its reactivity and applications compared to its ortho- and para-isomers .

生物活性

m-Xylene-dimethyl-13C2, also referred to as 1,3-dimethyl-13C2-benzene, is a stable isotope-labeled compound of m-xylene. This compound is significant in various biological and environmental studies due to its role in metabolic pathways and its potential toxicity. This article will explore the biological activity of this compound, focusing on its metabolic pathways, toxicological effects, and applications in research.

Metabolic Pathways

Anaerobic Degradation

Research has shown that m-xylene can be utilized as a sole carbon and energy source by certain microbial communities. In a study utilizing stable isotope probing (SIP), it was found that m-xylene-degrading bacteria assimilated the methyl groups from m-xylene, indicating active metabolic pathways. Specifically, the phylotype affiliated with the family Desulfobacteriaceae became predominant in cultures enriched with m-xylene. Proteomic analysis revealed that 77% of the identified proteins showed significant incorporation of 13C, confirming that the methyl groups from m-xylene were actively metabolized by these microorganisms .

Sulfate Reduction

During the degradation of m-xylene, sulfate was used as an electron acceptor, leading to the production of sulfide. The study demonstrated a correlation between the mineralization of m-xylene and sulfide production, suggesting that anaerobic degradation processes are crucial for the bioremediation of environments contaminated with this compound .

Toxicological Effects

Health Impacts

The inhalation of m-xylene has been linked to various health effects in both human and animal studies. Notably, exposure to m-xylene can lead to neurotoxic effects such as narcosis, tremors, and respiratory difficulties at high concentrations (≥1,000 ppm) . Additionally, significant changes in blood parameters have been observed in animal studies; for instance, exposure resulted in decreased erythrocyte counts and altered leukocyte profiles .

Ovarian Toxicity

In studies involving mice, exposure to xylene has shown detrimental effects on ovarian tissue, including increased malondialdehyde (MDA) levels and decreased superoxide dismutase (SOD) activity. Pathological changes such as follicular atrophy were noted at higher doses . These findings highlight the potential reproductive toxicity associated with xylene exposure.

Case Studies

-

Microbial Assimilation Study

A study focused on anaerobic bacteria demonstrated that when exposed to methyl-labeled m-xylene, these microorganisms could effectively assimilate the compound's methyl groups. The results indicated that both labeled and non-labeled forms of m-xylene were metabolized similarly, reinforcing the understanding of microbial degradation pathways . -

Toxicological Profile Analysis

An extensive review of xylene toxicity revealed that acute exposure to high concentrations led to severe neurotoxic effects across various animal models. The study highlighted a dose-dependent response where lower exposures resulted in milder symptoms while higher concentrations induced significant physiological disturbances .

Data Tables

特性

IUPAC Name |

1,3-di((113C)methyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10/c1-7-4-3-5-8(2)6-7/h3-6H,1-2H3/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVSZLXZYQVIEFR-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]C1=CC(=CC=C1)[13CH3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583887 | |

| Record name | 1,3-Bis[(~13~C)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117713-57-2 | |

| Record name | 1,3-Di(methyl-13C)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117713-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Bis[(~13~C)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 117713-57-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。